

Application Notes: β -Lactose as a Carrier for Dry Powder Inhalers

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Compound of Interest

Compound Name: *beta-Lactose*

Cat. No.: *B1674315*

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Introduction

β -Lactose is a key excipient in the formulation of carrier-based dry powder inhalers (DPIs). Its primary role is to improve the flowability and dosing accuracy of the micronized active pharmaceutical ingredient (API). The physicochemical properties of β -lactose, such as particle size, shape, and surface morphology, significantly influence the aerosol performance of the final product. This document provides detailed application notes and protocols for the formulation and characterization of β -lactose as a carrier in DPIs.

Key Considerations for Formulation Development

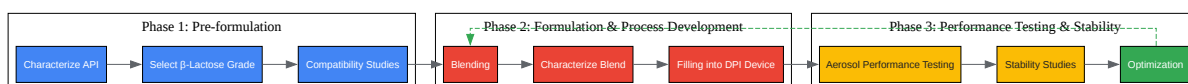
The successful formulation of a DPI using β -lactose as a carrier depends on a thorough understanding of the material's properties and its interaction with the API. Key considerations include:

- Particle Size Distribution:** The particle size of the lactose carrier is a critical factor affecting the fine particle fraction (FPF), which is the fraction of the drug dose with an aerodynamic diameter small enough to reach the deep lung (typically $< 5 \mu\text{m}$).^{[1][2][3][4]} A balance must be struck; while smaller carrier particles can lead to higher FPF, they may also result in poorer powder flowability.^[5] The addition of a small percentage of fine lactose particles to a coarser carrier can improve the FPF by reducing the adhesion forces between the API and the carrier surface.^{[6][7]}

- **Particle Shape and Morphology:** The shape of β -lactose particles can influence powder flow and aerosolization performance. Irregularly shaped particles, such as sieved and milled anhydrous β -lactose, are common.[1] Engineered lactose particles with more elongated shapes have been shown to improve the delivery of the API to the lower airways.[8] Surface roughness also plays a role, with a higher surface roughness potentially leading to a higher FPF due to a reduced contact area between the drug and carrier.[6]
- **Solid-State Properties:** β -Lactose exists in an anhydrous form, which can be advantageous in some formulations.[9] However, the presence of amorphous content can impact the physical stability of the formulation, especially under high humidity conditions, as it can lead to recrystallization and changes in aerosol performance.[10][11][12]
- **API-Carrier Interaction:** The adhesion between the API and the β -lactose carrier is crucial for the stability of the blend during manufacturing and storage, but also for the efficient release of the API during inhalation.[13][14] The surface energy of both the API and the carrier influences these interactions.[15][16]
- **Flowability:** Good powder flow is essential for accurate and reproducible dosing from the DPI device.[3][5] The flowability of β -lactose is influenced by its particle size distribution, shape, and density.[5]

Logical Workflow for DPI Formulation Development

The following diagram illustrates a typical workflow for developing a DPI formulation with β -lactose as a carrier.



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Caption: A logical workflow for the development of a Dry Powder Inhaler (DPI) formulation.

Experimental Protocols

Protocol 1: Characterization of β -Lactose Particle Size Distribution

Objective: To determine the particle size distribution of β -lactose carrier particles using laser diffraction.

Materials and Equipment:

- β -Lactose powder sample
- Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Sympatec HELOS)
- Dry powder disperser
- Spatula

Methodology:

- Ensure the laser diffraction instrument is clean and calibrated according to the manufacturer's instructions.
- Select the appropriate dry powder dispersion unit and set the dispersion pressure. The pressure should be sufficient to deagglomerate the powder without causing particle fracture. This may require optimization for different lactose grades.
- Take a representative sample of the β -lactose powder using a spatula.^[1] The sample size will depend on the instrument and the material's characteristics.
- Introduce the sample into the feeder of the dry powder disperser.
- Start the measurement. The instrument will draw the powder through the measurement zone, and the laser diffraction pattern will be recorded.
- The software will calculate the particle size distribution based on the diffraction pattern. Record the volume-based particle size distribution parameters, including d10, d50 (median particle size), d90, and the span value $((d90-d10)/d50)$.^{[1][2]}

- Perform at least three replicate measurements to ensure reproducibility.

Protocol 2: Evaluation of Powder Flowability

Objective: To assess the flowability of β -lactose powder using tapped density analysis and calculation of the Hausner Ratio and Carr's Index.

Materials and Equipment:

- β -Lactose powder sample
- Tapped density tester
- Graduated cylinder (e.g., 100 mL)
- Balance
- Spatula

Methodology:

- Weigh a specific amount of β -lactose powder (e.g., 50 g).
- Carefully pour the powder into a clean, dry graduated cylinder. Avoid compacting the powder bed.
- Record the initial volume of the powder (bulk volume, V_0).
- Place the graduated cylinder in the tapped density tester.
- Set the instrument to perform a specified number of taps (e.g., 500 taps).^[5]
- After the tapping is complete, record the final volume of the powder (tapped volume, V_f).
- Calculate the bulk density (ρ_0) and tapped density (ρ_f) using the following formulas:
 - $\rho_0 = \text{mass} / V_0$
 - $\rho_f = \text{mass} / V_f$

- Calculate the Hausner Ratio (HR) and Carr's Index (CI) to assess flowability:[5][8]
 - $HR = \rho_f / \rho_0$
 - $CI (\%) = [(\rho_f - \rho_0) / \rho_f] * 100$
- Interpret the results based on standard flowability classifications (see data tables).

Protocol 3: In Vitro Aerosol Performance Testing

Objective: To determine the Fine Particle Fraction (FPF) of an API from a DPI formulation using a cascade impactor.

Materials and Equipment:

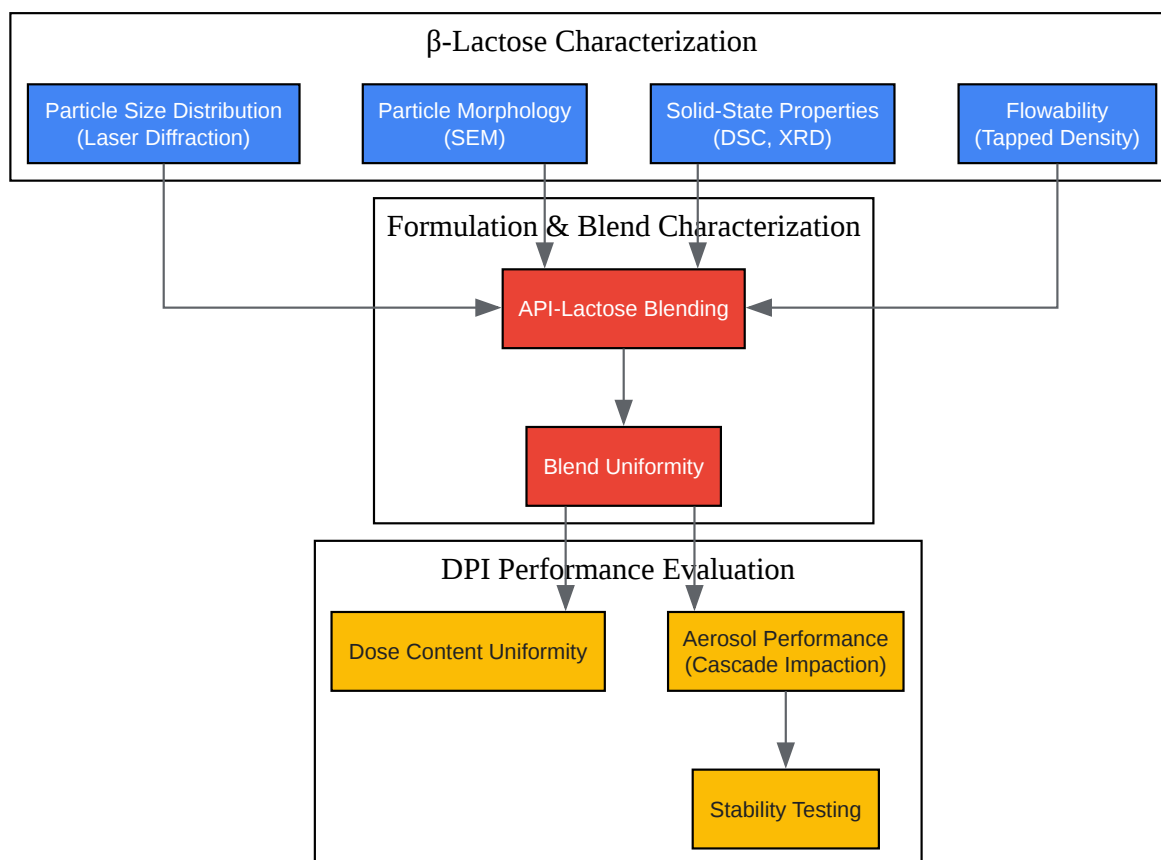
- DPI device filled with the β -lactose/API blend
- Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)
- Vacuum pump
- Flow meter
- Collection plates/cups for the impactor, coated with a suitable solvent to prevent particle bounce
- HPLC system for drug quantification

Methodology:

- Assemble the cascade impactor according to the manufacturer's instructions.
- Connect the impactor to a vacuum pump and adjust the flow rate to the desired value (e.g., 60 L/min).[3]
- Load a filled DPI device into the mouthpiece adapter of the impactor.
- Actuate the DPI device and draw air through it for a specified duration (e.g., 4 seconds) to aerosolize the powder.

- Disassemble the impactor and carefully collect the powder deposited on each stage, the induction port, and the mouthpiece adapter.
- Quantify the amount of API on each component using a validated HPLC method.[\[2\]](#)
- Calculate the Emitted Dose (ED), which is the total amount of drug that exited the device.
- Determine the Fine Particle Dose (FPD), which is the mass of the API with an aerodynamic diameter less than 5 μm , by summing the amount of drug on the corresponding impactor stages.[\[2\]](#)
- Calculate the Fine Particle Fraction (FPF) as a percentage of the emitted dose:[\[2\]](#)
 - $\text{FPF (\%)} = (\text{FPD} / \text{ED}) * 100$

Experimental Workflow for Characterizing β -Lactose and DPI Formulation



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Caption: Experimental workflow for the characterization of β -lactose and the corresponding DPI formulation.

Quantitative Data Tables

Table 1: Physicochemical Properties of Different β -Lactose Grades

Parameter	Grade A (Sieved)	Grade B (Milled)	Grade C (Spray-Dried)
Particle Size Distribution			
d10 (μm)	25.3 ± 1.2	5.8 ± 0.4	2.1 ± 0.2
d50 (μm)	87.4 ± 2.1	45.2 ± 1.8	10.5 ± 0.9
d90 (μm)	165.7 ± 4.5	110.3 ± 3.7	25.8 ± 2.1
Span	1.61	2.31	2.26
Powder Flow Properties			
Bulk Density (g/cm ³)	0.58 ± 0.02	0.45 ± 0.03	0.38 ± 0.02
Tapped Density (g/cm ³)	0.75 ± 0.03	0.68 ± 0.04	0.55 ± 0.03
Hausner Ratio	1.29	1.51	1.45
Carr's Index (%)	22.7	33.8	30.9
Morphology	Irregular, tomahawk-like	Irregular, angular	Spherical

Data are presented as mean ± standard deviation (n=3) and are representative examples.

Table 2: Influence of β-Lactose Carrier on DPI Performance of Salbutamol Sulphate

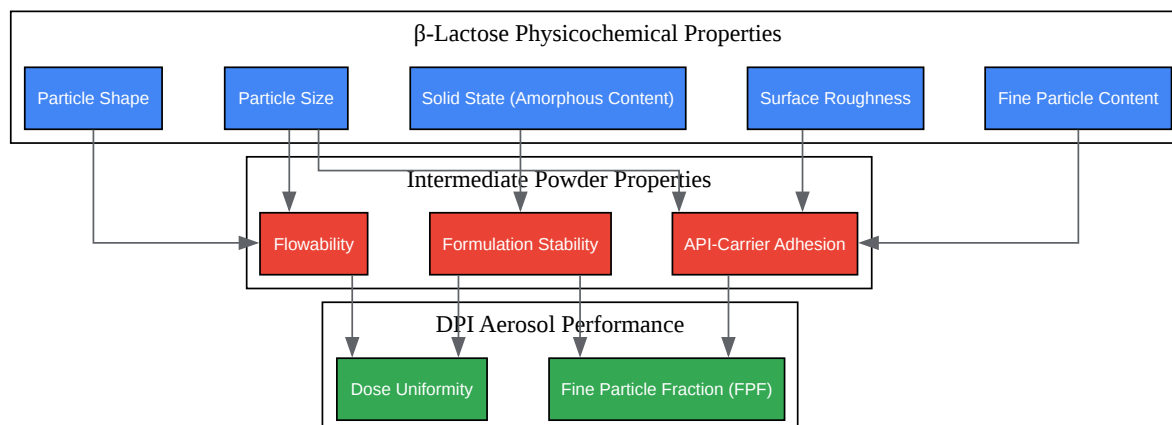
Formulation	β -Lactose Grade	Median Particle Size (d50, μm)	Fine Particle Fraction (FPF, % Emitted Dose)	Mass Median Aerodynamic Diameter (MMAD, μm)
F1	Grade A (Sieved)	87.4	22.5 ± 2.1	4.8 ± 0.3
F2	Grade B (Milled)	45.2	35.8 ± 3.5	3.5 ± 0.2
F3	Grade C (Spray-Dried)	10.5	44.2 ± 4.1	2.9 ± 0.4
F4	Grade A + 5% Fines	87.4 (coarse fraction)	31.7 ± 2.9	3.9 ± 0.3

API: Salbutamol Sulphate (2% w/w). Device: Capsule-based inhaler. Flow rate: 60 L/min. Data are presented as mean \pm standard deviation (n=5) and are representative examples.[\[2\]](#)

Table 3: Interpretation of Powder Flowability Indices

Carr's Index (%)	Flow Character	Hausner Ratio
≤ 10	Excellent	1.00 - 1.11
11 - 15	Good	1.12 - 1.18
16 - 20	Fair	1.19 - 1.25
21 - 25	Passable	1.26 - 1.34
26 - 31	Poor	1.35 - 1.45
32 - 37	Very Poor	1.46 - 1.59
> 38	Very, very poor	> 1.60

Relationship between Lactose Properties and Aerosol Performance



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Caption: Interrelationship between β-lactose properties and DPI aerosol performance.

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- To cite this document: BenchChem. [Application Notes: β -Lactose as a Carrier for Dry Powder Inhalers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674315#formulation-of-beta-lactose-as-a-carrier-for-dry-powder-inhalers]

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